![molecular formula C19H19NO2S3 B3019108 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide CAS No. 2309825-30-5](/img/structure/B3019108.png)
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various propanamide derivatives has been explored in the literature. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved the creation of compounds with significant inhibitory activity, showcasing the potential for therapeutic applications . Similarly, the treatment of N-phenyl-3-(phenylsulfonyl)propanamide with butyllithium led to the formation of dianions, which were then used to synthesize 5-alkyl-2(5H)-furanones, demonstrating a method for creating optically active compounds . The synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was achieved and characterized by various spectroscopic methods, indicating its utility as a fluorescent ATRP initiator . Additionally, the cyclization of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide with butyllithium produced a new dianion that could react with electrophiles to yield cyclopropanes with high stereoselectivity .
Molecular Structure Analysis
The molecular structure of propanamide derivatives has been elucidated using various techniques. For example, the crystal structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was determined to belong to the monoclinic system, providing detailed geometric parameters . Similarly, the molecular structure of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide was confirmed by X-ray diffraction, revealing the dihedral angle between substituted quinolyl and phenyl groups and the formation of a three-dimensional structure through weak hydrogen bonds .
Chemical Reactions Analysis
The reactivity of propanamide derivatives has been investigated, showing that these compounds can participate in various chemical reactions. The dianions derived from N-phenyl-3-(phenylsulfonyl)propanamide were used to react with aldehydes and ketones to produce stable γ-hydroxy amides, which could be further converted to furanones . The dianion of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide was shown to react with a variety of electrophiles to give cyclopropanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of propanamide derivatives have been characterized through spectroscopic and theoretical studies. For instance, the IR carbonyl band analysis of N-methoxy-N-methyl-2-[(4′-substituted)phenylthio]propanamides revealed the existence of two gauche conformers, with their stability and polarity being influenced by hyperconjugative and orbital interactions . The newly synthesized N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was characterized using 1H, 13C, UV, IR, and mass spectral data, providing insights into its structural features . Similarly, the synthesis of (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was characterized by various spectroscopic techniques, confirming the structure of the bio-functional hybrid molecule .
Wissenschaftliche Forschungsanwendungen
Organic Electronics and Photovoltaics
- Research on two-dimensional conjugated polythiophenes with bi(thienylenevinylene) side chains, including similar structures to N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide, showed promising applications in polymer solar cells. These materials displayed broad absorption bands and high power conversion efficiencies, indicating their potential as photovoltaic materials (Hou et al., 2006).
Advanced Material Synthesis
- A study on the versatile approach to affinitychromic polythiophenes introduced postfunctionalizable and chromic polythiophenes with side chains capable of reacting with various amine-bearing molecules. This adaptability makes such materials useful for high-throughput screening and drug discovery, highlighting the potential for creating a library of new derivatives (Bernier et al., 2002).
Polymer and Composite Materials
- A study on the synthesis and properties of a mechanically strong poly(bithiophene) composite polymer containing a polyelectrolyte dopant demonstrated the excellent mechanical properties of such materials. These findings suggest potential applications in areas requiring durable conductive materials (Ding et al., 2000).
Semiconductor Research
- Investigations into phenylene-thiophene-based organic field-effect transistors and solution-fabricated nonvolatile transistor memory elements revealed that mixed phenylene-thiophene oligomers, related to the chemical structure , exhibit high p-type carrier mobilities. These findings suggest their utility in developing advanced organic electronics and memory storage devices (Mushrush et al., 2003).
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S3/c21-16(18-7-6-17(25-18)14-8-10-23-13-14)12-20-19(22)9-11-24-15-4-2-1-3-5-15/h1-8,10,13,16,21H,9,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCVLFLBVKCPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-Methyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B3019025.png)
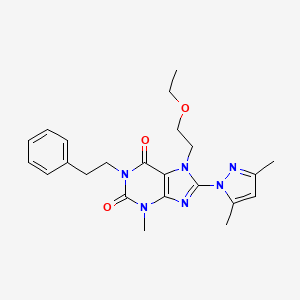

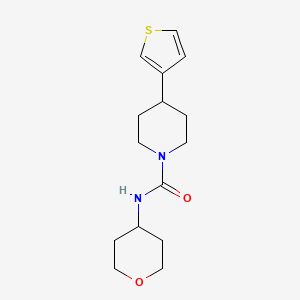
![N-(3-fluoro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B3019030.png)
![Ethyl 6-isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3019032.png)
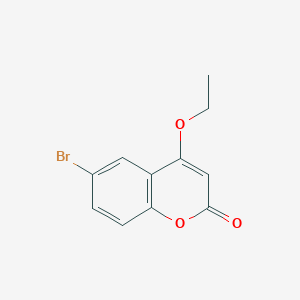
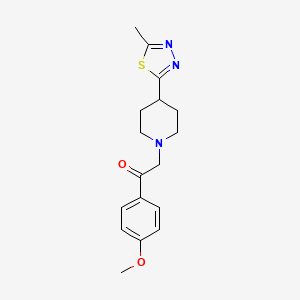
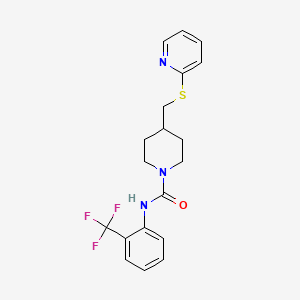
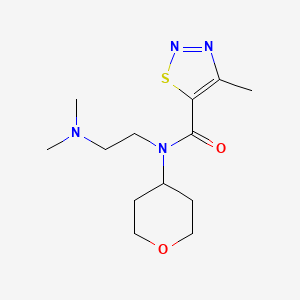

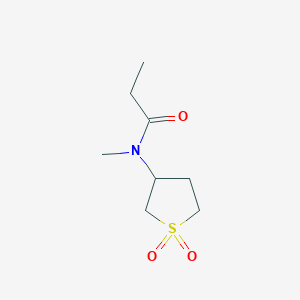
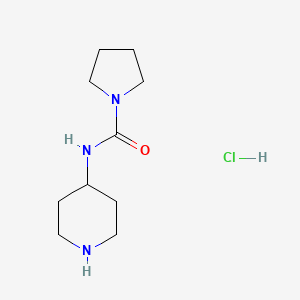
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B3019048.png)